Bienvenue dans la boutique en ligne BenchChem!

Isomethadone ketimine

Pharmacopoeial reference standard impurity profiling regulatory compliance

Isomethadone ketimine (CAS 14474-54-5), chemically designated as (2RS)-4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine, is a synthetic ketimine intermediate in the production of the opioid analgesic isomethadone and is formally recognized as Methadone EP Impurity A under the European Pharmacopoeia. With a molecular formula of C₂₁H₂₈N₂ and a molecular weight of 308.5 g/mol, this compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in methadone production.

Molecular Formula C21H28N2
Molecular Weight 308.5 g/mol
CAS No. 14474-54-5
Cat. No. B3067041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomethadone ketimine
CAS14474-54-5
Molecular FormulaC21H28N2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCC(=N)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
InChIInChI=1S/C21H28N2/c1-5-20(22)21(17(2)16-23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,22H,5,16H2,1-4H3
InChIKeyPGAKPLYJBQKVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomethadone Ketimine (CAS 14474-54-5): What Procurement Teams Must Know About This Methadone EP Impurity A Reference Standard


Isomethadone ketimine (CAS 14474-54-5), chemically designated as (2RS)-4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine, is a synthetic ketimine intermediate in the production of the opioid analgesic isomethadone and is formally recognized as Methadone EP Impurity A under the European Pharmacopoeia [1]. With a molecular formula of C₂₁H₂₈N₂ and a molecular weight of 308.5 g/mol, this compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in methadone production [1][2]. Unlike the parent drug methadone (CAS 76-99-3) or its structural isomer isomethadone (CAS 466-40-0), isomethadone ketimine features an unusually stable imine functional group that resists hydrolysis under conditions that readily convert typical ketimines, positioning it as a critical reference marker for impurity profiling [3].

Why Isomethadone Ketimine Cannot Be Substituted With Methadone Ketimine or Other EP Impurity Standards


The procurement of isomethadone ketimine (EP Impurity A) for analytical reference purposes cannot be fulfilled by its structural isomer methadone ketimine (CAS 14474-50-1) or other methadone EP impurities. Although both compounds share the same molecular formula (C₂₁H₂₈N₂) and molecular weight (308.46 g/mol), they originate from distinct synthetic pathways and serve fundamentally different roles in impurity profiling . Isomethadone ketimine is the stable ketimine intermediate formed from the low-melting isomethadone nitrile (mp 69–70°C), whereas methadone ketimine derives from the high-melting methadone nitrile (mp 91–92°C) [1]. This isomeric distinction is codified under separate EP monographs—Impurity A versus Impurity D (CAS 466-40-0)—and substitution would invalidate regulatory compliance in ANDA submissions, method validation, and QC release testing. Furthermore, isomethadone ketimine exhibits an unusually resistant imine bond that survives the aggressive acid hydrolysis conditions (typically refluxing aqueous HBr) used to convert the methadone-derived ketimine to methadone free base, a stability differential with direct implications for forced degradation studies [2].

Isomethadone Ketimine vs. Comparators: Quantitative Differentiation Across Five Critical Selection Dimensions


Pharmacopoeial Designation: Isomethadone Ketimine as EP Impurity A vs. Isomethadone as EP Impurity D

Isomethadone ketimine (CAS 14474-54-5) is the monographed Methadone EP Impurity A, chemically defined as (2RS)-4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine under the European Pharmacopoeia [1]. This designation is distinct from Methadone EP Impurity D (CAS 466-40-0), which is isomethadone, the ketone hydrolysis product. The EP codification directly dictates which reference standard a QC laboratory must procure for method validation—Impurity A for ketimine-related substances and Impurity D for ketone-related substances. The ICH Q3A reporting threshold of 0.05% and identification threshold of 0.10% for drug substances with a maximum daily dose ≤2 g/day applies to both impurities [2].

Pharmacopoeial reference standard impurity profiling regulatory compliance

Hydrolysis Resistance: Isomethadone Ketimine Stability Under Acid Hydrolysis Conditions vs. Methadone Ketimine

The isomethadone ketimine intermediate is described in the primary patent and review literature as a 'stable ketimine' that is 'hydrolyzed with difficulty to the ketone, isomethadone', in direct contrast to the methadone ketimine, which undergoes straightforward acid hydrolysis to yield methadone [1][2]. The Grignard reaction between ethylmagnesium bromide and the mixture of isomeric nitriles, followed by ordinary acid hydrolysis, yields methadone hydrobromide as a precipitate and leaves the ketimine of isomethadone (as hydrohalide salt) in the aqueous mother liquor, enabling physical separation [3].

forced degradation ketimine hydrolysis synthetic intermediate stability

Nitrile Precursor Melting Point: Isomethadone Ketimine Synthetic Origin vs. Methadone Pathway Differentiation

Isomethadone ketimine originates from the low-melting nitrile isomer (2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile, mp 69–70°C), whereas methadone ketimine is produced from the high-melting nitrile isomer (2,2-diphenyl-4-dimethylaminovaleronitrile, mp 91–92°C) [1]. The alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane produces these two isomeric nitriles in a ratio of 66.5:33.5 (high-melting:low-melting) under standard conditions [1][2]. This melting point differential provides a straightforward identification method for tracking the synthetic origin of ketimine intermediates in process development.

synthetic pathway tracking nitrile intermediate isomer ratio

Mu-Opioid Receptor Affinity: Isomethadone vs. Methadone Binding Affinity at the Human MOR

Isomethadone (the ketone hydrolysis product of isomethadone ketimine) demonstrates a Ki of 36 nM at the human mu-opioid receptor (MOR) expressed in HEK293 cell membranes, as measured by displacement of [³H]DAMGO in a radioligand binding assay [1]. In contrast, racemic methadone exhibits a Ki of 13 nM under identical assay conditions [2]. For additional context, the (S)-isomer of isomethadone is reported to be the more potent enantiomer with greater analgesic activity [3]. While direct binding data for isomethadone ketimine itself at opioid receptors were not identified, this binding profile of its immediate hydrolysis product provides critical context for impurity risk assessment.

opioid receptor binding Ki value structure-activity relationship

Physicochemical Differentiation: Isomethadone Ketimine vs. Isomethadone Key Property Comparison

Isomethadone ketimine (C₂₁H₂₈N₂, MW 308.5 g/mol) differs fundamentally from isomethadone (C₂₁H₂₇NO, MW 309.45 g/mol) in elemental composition—the substitution of the ketone oxygen (C=O) with an imine nitrogen (C=NH) changes both mass spectrometric behavior and chromatographic retention properties [1]. The computed LogP (XLogP3-AA) for isomethadone ketimine is 4.5, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, while isomethadone carries a ketone oxygen that alters its H-bond acceptor count and polarity . For isotope-labeled quantitative analysis, the deuterated analog Iso Methadone Ketimine-d3 (MW 311.48) provides a +3 Da mass shift, enabling its use as an internal standard in LC-MS/MS methods for quantifying isomethadone ketimine in methadone API .

physicochemical properties LogP chromatographic behavior

Controlled Substance Regulatory Status: Isomethadone vs. Isomethadone Ketimine Scheduling

Isomethadone (the ketone) is classified as a Schedule II controlled substance in the United States (ACSCN 9226) with an annual aggregate manufacturing quota of 5 grams (as of 2014), and as a Schedule I controlled substance internationally under the UN Single Convention on Narcotic Drugs of 1961 [1][2]. Isomethadone ketimine, as the synthetic intermediate and EP Impurity A, is supplied as a reference standard for analytical use and is typically handled under controlled substance regulations depending on jurisdiction . The procurement pathway for the ketimine intermediate reference standard may differ from that of the isomethadone API in terms of DEA licensing requirements, though both require appropriate controlled substance handling documentation.

controlled substance DEA scheduling procurement compliance

Isomethadone Ketimine Procurement Scenarios: Where This Reference Standard Delivers Definitive Analytical Value


ANDA Submission: Methadone Hydrochloride Impurity Profiling per EP Monograph

For generic drug manufacturers preparing an Abbreviated New Drug Application (ANDA) for methadone hydrochloride, isomethadone ketimine (EP Impurity A) is a required reference standard for method validation per the European Pharmacopoeia monograph. The compound enables identification, quantification, and system suitability testing of the ketimine-related impurity in methadone API, ensuring that isomerically distinct ketimine impurities derived from the isomethadone synthetic pathway are resolved from the methadone-derived ketimine in chromatographic methods [1]. The EP designation as Impurity A specifically addresses the ketimine intermediate, distinct from Impurity D (isomethadone), and substitution of Impurity D for Impurity A would result in an incomplete impurity profile and potential regulatory deficiency [2].

Forced Degradation Studies: Hydrolytic Stability Assessment of Methadone API

The unusual hydrolytic stability of isomethadone ketimine—documented as resisting acid hydrolysis conditions that readily convert methadone ketimine to methadone—makes this compound a valuable marker for forced degradation studies of methadone API under acidic stress conditions [1]. By spiking isomethadone ketimine into methadone API and subjecting the mixture to acid hydrolysis (e.g., refluxing aqueous HCl or HBr), analytical scientists can verify that their HPLC method achieves baseline resolution (Rs ≥ 1.5) between the surviving isomethadone ketimine peak and the methadone peak generated from methadone ketimine hydrolysis, satisfying ICH Q2(R1) specificity requirements [2].

Synthetic Process Development: Intermediate Purity Monitoring and Isomer Ratio Control

In methadone process chemistry, the isomeric nitrile ratio (high-melting methadone nitrile:low-melting isomethadone nitrile = 66.5:33.5) directly determines the downstream ratio of methadone to isomethadone [1]. Isomethadone ketimine reference standards enable process development chemists to develop and validate HPLC or GC methods for quantifying the isomethadone ketimine content in the crude Grignard reaction mixture, facilitating optimization of reaction conditions to minimize the undesired isomeric pathway per patent specifications such as those described in US Patent 4,048,211 and the more recent Indian patent application 202321061598, which claims isomethadone nitrile impurity ≤0.15% and isomethadone hydrochloride ≤0.10% in the final methadone hydrochloride [2].

LC-MS/MS Method Development: Deuterated Internal Standard for Quantitative Analysis

For laboratories employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for impurity quantification, the deuterated analog Iso Methadone Ketimine-d3 (MW 311.48) provides a +3 Da mass shift that enables its use as a stable isotope-labeled internal standard [1]. This approach allows precise quantification of isomethadone ketimine in methadone API at levels as low as the ICH Q3A reporting threshold (0.05%), with compensation for matrix effects and ionization variability that cannot be achieved using structurally dissimilar internal standards [2].

Quote Request

Request a Quote for Isomethadone ketimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.